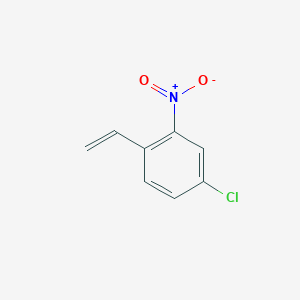

4-Chloro-1-ethenyl-2-nitrobenzene

Description

4-Chloro-1-ethenyl-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 2, a chlorine atom (-Cl) at position 4, and an ethenyl (vinyl, -CH=CH₂) group at position 1. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related analogs (e.g., ethyl or ethoxy substituents) .

Its molecular formula is likely C₈H₅ClNO₂, with a molecular weight of 183.58 g/mol (calculated from substituent contributions).

Properties

CAS No. |

146667-89-2 |

|---|---|

Molecular Formula |

C8H6ClNO2 |

Molecular Weight |

183.59 g/mol |

IUPAC Name |

4-chloro-1-ethenyl-2-nitrobenzene |

InChI |

InChI=1S/C8H6ClNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h2-5H,1H2 |

InChI Key |

PFMOOHLTRKNGDY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Nitroaromatic Compounds

Key Comparisons:

Substituent Electronic Effects: Nitro Group: A strong electron-withdrawing meta/para-director present in all compounds, enhancing electrophilic substitution resistance but facilitating nucleophilic aromatic substitution under specific conditions. Chloro Group: Moderately electron-withdrawing via inductive effects, ortho/para-directing. In 4-Chloro-1-ethenyl-2-nitrobenzene, the 4-Cl and 2-NO₂ create a conjugated electron-deficient ring, contrasting with 1-chloro-4-nitrobenzene’s simpler para-substitution . Ethenyl vs. Ethyl/Ethoxy:

- Ethenyl: Electron-withdrawing via conjugation, enabling polymerization or cycloaddition.

- Ethyl: Electron-donating via inductive effects, increasing steric bulk.

- Ethoxy: Strongly electron-donating via resonance, altering reactivity (e.g., enhanced nucleophilic substitution) .

Reactivity and Applications: 4-Chloro-1-ethenyl-2-nitrobenzene: The ethenyl group offers sites for addition reactions (e.g., bromination) or copolymerization, making it a candidate for functional materials. 1-Chloro-4-nitrobenzene: Industrial intermediate for rubber antioxidants; simpler structure aids in large-scale synthesis .

Hazard Profiles :

- Nitroaromatics generally exhibit toxicity (e.g., 4-Chloro-2-ethyl-1-nitrobenzene is classified as H301/H311/H331: toxic if swallowed, in contact with skin, or inhaled) . 4-Chloro-1-ethenyl-2-nitrobenzene likely shares similar hazards due to nitro and chloro groups.

Synthesis and Characterization :

- Analogs like N-(3-chlorophenethyl)-4-nitrobenzamide () are synthesized via acyl chloride reactions, suggesting that 4-Chloro-1-ethenyl-2-nitrobenzene could be prepared via Friedel-Crafts alkylation or nitration of pre-substituted benzene derivatives.

- Structural validation techniques (e.g., X-ray crystallography via SHELX software ) are critical for confirming substituent positions in such isomers.

Research Findings and Data Gaps

- Thermal Stability : Ethyl and ethoxy derivatives show moderate stability, but ethenyl’s double bond may lower thermal resistance compared to saturated analogs.

- Solubility: Limited data exist, but nitroaromatics are typically soluble in organic solvents (e.g., dichloromethane, acetone).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.